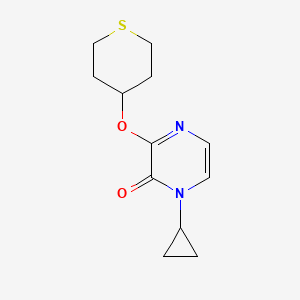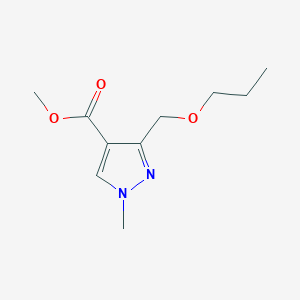![molecular formula C13H23N3O3 B2633860 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea CAS No. 1796495-26-5](/img/structure/B2633860.png)
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea, also known as DOPU, is a chemical compound that has been widely used in scientific research. It is a urea derivative that has been shown to have various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties.
作用机制
The mechanism of action of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves its ability to modulate various signaling pathways in cells. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation. This compound also activates the PI3K/Akt pathway, which is involved in cell survival and growth. Moreover, this compound has been found to inhibit the activity of caspase-3, a key enzyme involved in apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and chemokines in cells and tissues. This compound has also been demonstrated to reduce pain sensitivity in animal models. Moreover, this compound has been shown to protect neurons from damage and promote their survival.
实验室实验的优点和局限性
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, this compound has been extensively studied and its biological effects are well characterized. However, there are also limitations to the use of this compound in lab experiments. Its solubility in water is limited, which can affect its bioavailability. Moreover, this compound has been shown to have some cytotoxic effects at high concentrations, which can limit its use in certain experiments.
未来方向
There are several future directions for research on 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another direction is the investigation of the potential use of this compound as a therapeutic agent for various diseases, such as inflammatory disorders and neurodegenerative diseases. Moreover, the mechanism of action of this compound needs to be further elucidated to fully understand its biological effects. Finally, the safety and toxicity of this compound need to be thoroughly evaluated to ensure its safe use in humans.
Conclusion:
In conclusion, this compound, or this compound, is a urea derivative that has been extensively used in scientific research. It has various biological effects, including anti-inflammatory, analgesic, and neuroprotective properties. The synthesis of this compound involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. This compound has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成方法
The synthesis of 1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea involves the condensation reaction between 4-piperidone and 1,1-dimethyl-3-aminourea. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, reaction time, and reactant ratio.
科学研究应用
1,1-Dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea has been extensively used in scientific research as a tool to investigate various biological processes. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been found to have analgesic properties by reducing pain sensitivity. Moreover, this compound has been demonstrated to have neuroprotective effects by preventing neuronal damage and promoting neuronal survival.
属性
IUPAC Name |
1,1-dimethyl-3-[1-(4-oxopentanoyl)piperidin-4-yl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-10(17)4-5-12(18)16-8-6-11(7-9-16)14-13(19)15(2)3/h11H,4-9H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUGGNFCLZRARGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)N1CCC(CC1)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

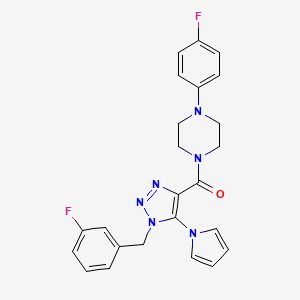
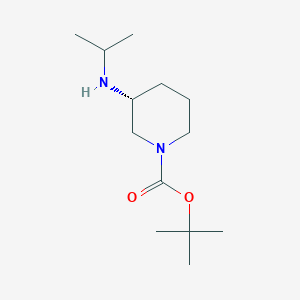

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-methylcyclohexane-1-carboxamide;hydrochloride](/img/structure/B2633785.png)
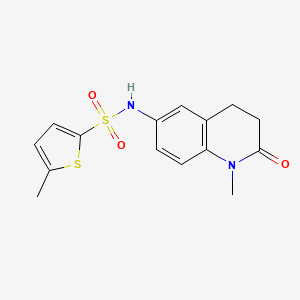

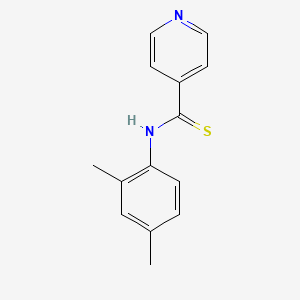
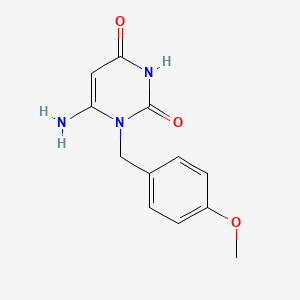
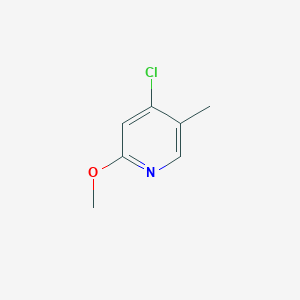

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(furan-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2633794.png)
